

In-Depth Technical Guide: 5-Methylpyrimidin-4(5H)-one and Related Heterocycles

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Compound of Interest

Compound Name: 5-Methylpyrimidin-4(5H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methylpyrimidin-4(5H)-one**, a heterocyclic compound of interest in medicinal chemistry. The guide covers its synthesis, chemical properties, and biological significance, with a focus on data presentation and experimental methodologies.

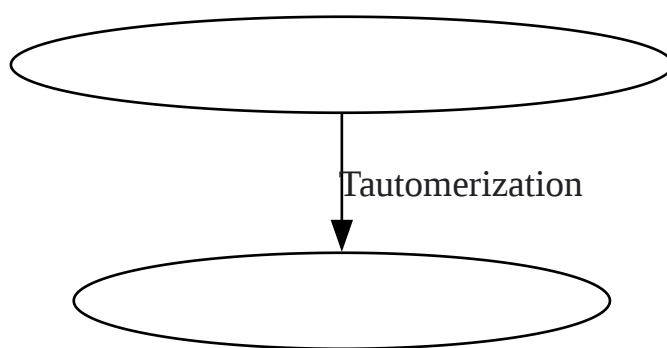
Introduction

5-Methylpyrimidin-4(5H)-one, also known as 5-methyl-4-hydroxypyrimidine, is a pyrimidine derivative that has garnered attention due to its structural similarity to naturally occurring nucleobases. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including antiviral and anticancer agents.^[1] This guide will delve into the specifics of the title compound and its place within the broader context of related heterocycles.

Synthesis and Tautomerism

The synthesis of **5-Methylpyrimidin-4(5H)-one** can be approached through various synthetic routes common for pyrimidinone cores. While a specific, detailed protocol for the direct synthesis of **5-Methylpyrimidin-4(5H)-one** is not readily available in the reviewed literature, general methods for the synthesis of related 4-hydroxypyrimidines can be adapted. One common approach involves the condensation of a three-carbon synthon with a suitable amidine or urea derivative.

It is crucial to understand the tautomeric nature of this compound. **5-Methylpyrimidin-4(5H)-one** exists in equilibrium with its tautomeric form, 5-methylpyrimidin-4-ol. Theoretical studies on the parent 4-pyrimidone suggest that the keto form (4(3H)-pyrimidinone) is generally the more stable tautomer.^[2] This equilibrium is a significant factor in its chemical reactivity and biological interactions.



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Chemical and Physical Properties

Based on available data for its tautomer, 5-methylpyrimidin-4-ol, the following properties have been reported.

Property	Value	Source
CAS Number	17758-52-0	[3] [4] [5]
Molecular Formula	C ₅ H ₆ N ₂ O	[3]
Molecular Weight	110.12 g/mol	[3]
Purity	95%	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of **5-Methylpyrimidin-4(5H)-one**.

¹H NMR Spectroscopy

A proton NMR spectrum for 5-methylpyrimidin-4-ol (in DMSO-d6 at 400 MHz) is available.^[6] The interpretation of this spectrum is crucial for confirming the structure and understanding the tautomeric equilibrium in solution.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Note: Detailed peak assignments require further experimental data and analysis.

Biological Activities and Related Heterocycles

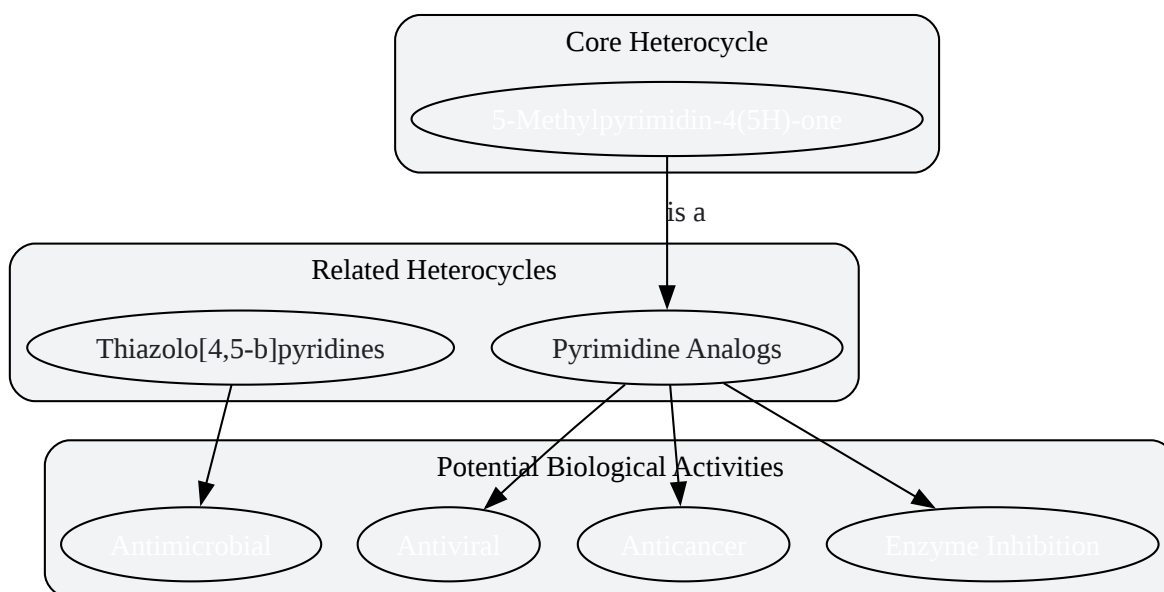
While specific biological activities for **5-Methylpyrimidin-4(5H)-one** are not extensively documented in the public domain, the broader class of pyrimidine derivatives exhibits a wide range of pharmacological properties.

Derivatives of pyrimidine are known to possess:

- Antiviral activity: As seen in compounds like zidovudine.
- Anticancer activity: For example, fluorouracil and gemcitabine.^[1]
- Antimicrobial properties.^[7]

Research on related fused heterocyclic systems, such as thiazolo[4,5-b]pyridines, has shown promising antimicrobial and cytotoxic effects.^[7] Furthermore, various pyrimidine analogs have been investigated as inhibitors of specific biological targets, such as the sodium-hydrogen exchanger-1 (NHE-1).^[8]

The study of such related heterocycles provides valuable insights into the potential applications of **5-Methylpyrimidin-4(5H)-one** in drug discovery and development. The core pyrimidinone structure serves as a versatile scaffold for the design of novel therapeutic agents.



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Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **5-Methylpyrimidin-4(5H)-one** are not explicitly available in the reviewed literature. However, general procedures for the synthesis of related pyrimidinones and their derivatives can be found in various patents and scientific articles. For instance, a patented method for a related pyrimidinone involves reacting 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in an autoclave in the presence of ammonium bromide.[9]

Researchers interested in working with this compound would need to adapt existing methodologies for pyrimidinone synthesis and conduct their own spectroscopic and biological characterization.

Conclusion

5-Methylpyrimidin-4(5H)-one represents a simple yet potentially valuable heterocyclic scaffold. Its structural relationship to biologically active pyrimidines suggests that it and its

derivatives could be fruitful areas for further research in medicinal chemistry. The key to unlocking its potential lies in the development of efficient synthetic routes and comprehensive biological screening to elucidate its pharmacological profile. The tautomeric nature of the molecule is a critical aspect that must be considered in any future studies. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing heterocycle.

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